molecular formula C9H12N4O B7628521 4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

Numéro de catalogue: B7628521
Poids moléculaire: 192.22 g/mol
Clé InChI: HWHGUFWOACUAMX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one, also known as AG-120, is a small molecule inhibitor that targets the mutated isocitrate dehydrogenase 1 (IDH1) enzyme. IDH1 mutations are commonly found in several types of cancers, including gliomas, acute myeloid leukemia, and chondrosarcomas. AG-120 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of IDH1-mutant cancers.

Mécanisme D'action

4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one selectively targets the mutated IDH1 enzyme, which is responsible for the production of the oncometabolite 2-HG. By inhibiting this enzyme, this compound reduces the levels of 2-HG and restores normal cellular differentiation and function. This mechanism of action has been shown to be effective in preclinical studies and is currently being evaluated in clinical trials.
Biochemical and Physiological Effects:
This compound has been shown to selectively target the mutated IDH1 enzyme, leading to a decrease in the production of the oncometabolite 2-HG. This reduction in 2-HG levels has been associated with a restoration of normal cellular differentiation and function, as well as a decrease in tumor growth and proliferation. In clinical trials, this compound has been well-tolerated, with the most common side effects being nausea, vomiting, and fatigue.

Avantages Et Limitations Des Expériences En Laboratoire

4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one has several advantages for use in lab experiments, including its selectivity for the mutated IDH1 enzyme, its ability to reduce 2-HG levels, and its potential as a targeted therapy for IDH1-mutant cancers. However, there are also limitations to its use, including the need for further research to determine its optimal dosing and combination with other therapies, as well as potential resistance mechanisms that may develop over time.

Orientations Futures

There are several future directions for research on 4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one, including the evaluation of its efficacy in combination with other therapies, the development of biomarkers to predict response to treatment, and the investigation of potential resistance mechanisms. Additionally, further preclinical and clinical studies are needed to determine the optimal dosing and scheduling of this compound for the treatment of IDH1-mutant cancers.

Méthodes De Synthèse

The synthesis of 4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one involves several steps, including the condensation of 2,4-dichloro-5-methylpyrimidine with ethyl acetoacetate, followed by the introduction of an amino group and subsequent cyclization to form the pyrrolopyrimidinone ring. The final product is obtained through several purification steps, including column chromatography and recrystallization.

Applications De Recherche Scientifique

4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one has been extensively studied for its potential as a targeted therapy for IDH1-mutant cancers. Preclinical studies have shown that this compound can selectively inhibit the mutated IDH1 enzyme, leading to a decrease in the production of the oncometabolite 2-hydroxyglutarate (2-HG) and subsequent restoration of normal cellular differentiation and function. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with IDH1-mutant gliomas and acute myeloid leukemia.

Propriétés

IUPAC Name

4-amino-2,5,5-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c1-4-11-6(10)5-7(12-4)13-8(14)9(5,2)3/h1-3H3,(H3,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHGUFWOACUAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C(=N1)NC(=O)C2(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.